molecular formula C22H26N2O2 B14170234 N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide CAS No. 1008986-52-4

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide

Cat. No.: B14170234
CAS No.: 1008986-52-4
M. Wt: 350.5 g/mol
InChI Key: IDIJVXZFENPUHF-UHFFFAOYSA-N
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Description

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a propan-2-yl group, and a diphenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide typically involves the reaction of piperidine with a suitable acylating agent. One common method is the reaction of piperidine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[1-oxo-1-(piperidin-1-yl)propan-2-yl]amino}phenyl)acetamide
  • 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide

Uniqueness

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide stands out due to its unique combination of a piperidine ring and diphenylacetamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

1008986-52-4

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H26N2O2/c1-17(22(26)24-15-9-4-10-16-24)23-21(25)20(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,20H,4,9-10,15-16H2,1H3,(H,23,25)

InChI Key

IDIJVXZFENPUHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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